molecular formula C8H21NO6P+ B1668901 Choline Alfoscerate CAS No. 28319-77-9

Choline Alfoscerate

Cat. No. B1668901
CAS RN: 28319-77-9
M. Wt: 258.23 g/mol
InChI Key: InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/t8-/m1/s1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Choline Alfoscerate is a natural choline used to manage declining cognitive function associated with neurodegenerative and vascular diseases . It is a component of phosphatidylcholines (lecithins), in which the two hydroxy groups of glycerol are esterified with fatty acids .


Synthesis Analysis

A study aimed to develop a liquid-filled hard capsule (LFHC) formulation of Choline Alfoscerate by screening with empty capsules and excipients . The study assessed its in vitro/in vivo activity by comparing with those of a commercially available soft gelatin capsule or tablet .


Molecular Structure Analysis

Choline Alfoscerate has a molecular formula of C8H20NO6P . Its average mass is 257.221 Da and its monoisotopic mass is 257.102814 Da .


Chemical Reactions Analysis

A study investigated the pharmacokinetics of Choline Alfoscerate using a model that described baseline circadian wave and its absorption and disposition characteristics after oral administration . The study found that exogenous Choline Alfoscerate increased the endogenous choline concentration .


Physical And Chemical Properties Analysis

Choline Alfoscerate is a small molecule . More detailed physical and chemical properties may be found in specific databases or resources .

Scientific Research Applications

Neuroprotective Potential in Alzheimer's Disease

Choline Alfoscerate has shown promise in preventing neuronal death in in vitro models of Alzheimer's disease. By activating the neurotrophin survival pathway, it can counteract the detrimental effect of β‐amyloid, reducing apoptotic cell death and preserving neuronal morphology (Catanesi et al., 2020).

Cognitive Function Enhancement

Choline supplements, including Choline Alfoscerate, are extensively used as food supplements and have shown effectiveness in boosting memory and enhancing cognitive function (Kansakar et al., 2023).

Application in Stroke Recovery

Choline Alfoscerate's use in patients with acute ischemic stroke has demonstrated a significant effect on the recovery of motor and speech functions, alongside benefits in mental activity, memory, and social adaptation (Yavorska et al., 2014).

Efficacy in Treatment of Cognitive Impairment in Epilepsy

Studies suggest that Choline Alfoscerate may improve cognitive function in epilepsy patients, showing protective effects against seizure-induced cognitive impairment and neuronal injury (Lee et al., 2017).

Speech Recognition in Age-Related Hearing Loss

Choline Alfoscerate has shown effectiveness in enhancing speech recognition in patients with age-related hearing loss, improving word recognition scores and potentially aiding in central speech understanding (Na et al., 2021).

Role in Post-Stroke Depression Treatment

It may also play a role in the treatment of post-stroke depression, potentially having antidepressant effects and supporting the efficacy of its use in cerebrovascular diseases (Corallo et al., 2020).

Safety And Hazards

When handling Choline Alfoscerate, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used .

properties

IUPAC Name

[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHOQUVVVLNYQR-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951010
Record name sn-Glycero-3-Phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerophosphocholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000086
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Choline Alfoscerate

CAS RN

28319-77-9
Record name sn-glycero-3-Phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28319-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Choline alfoscerate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028319779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Choline alfoscerate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sn-Glycero-3-Phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Choline glycerophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLINE ALFOSCERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60M22SGW66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycerophosphocholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000086
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142.5 °C
Record name Glycerophosphocholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000086
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Choline Alfoscerate
Reactant of Route 2
Reactant of Route 2
Choline Alfoscerate
Reactant of Route 3
Choline Alfoscerate
Reactant of Route 4
Choline Alfoscerate
Reactant of Route 5
Reactant of Route 5
Choline Alfoscerate
Reactant of Route 6
Choline Alfoscerate

Citations

For This Compound
1,120
Citations
JJ Choi, JS Hwang, YJ Shin - Nutrients, 2020 - mdpi.com
… This study aimed to investigate the effectiveness of oral choline alfoscerate (CA) administration as a treatment for KCS. The medical records of dry eye patients who were refractory to …
Number of citations: 11 www.mdpi.com
AG Im, GW Choi, DW Kang, S Cho, J Kim… - Journal of …, 2022 - Springer
… single administration of choline alfoscerate capsule or syrup. … choline alfoscerate increased choline exposure than once a day administration with the same amount of choline alfoscerate…
Number of citations: 1 link.springer.com
S Woo, SJ Hwang, CW Cho - Journal of Pharmaceutical Investigation, 2023 - Springer
… The objective of this study was to develop a liquid-filled hard capsule (LFHC) formulation of choline alfoscerate (CA) by screening with empty capsules and excipients, and to assess its …
Number of citations: 0 link.springer.com
M Catanesi, M d'Angelo, A Antonosante… - Cell biology …, 2020 - Wiley Online Library
… This research is focused on the potential use of choline alfoscerate in preventing neuronal … On the light of the results collected, we can postulate that choline alfoscerate, by the activation …
Number of citations: 19 onlinelibrary.wiley.com
SG Hwang, H Park - Korean Journal of Clinical Pharmacy, 2019 - ekjcp.org
… This study confirmed that choline alfoscerate was prescribed considerably for patients with … whether choline alfoscerate prescription is appropriate for treating Alzheimer’s dementia. …
Number of citations: 12 www.ekjcp.org
MDJM Moreno - Clinical therapeutics, 2003 - Elsevier
… Objective: This study assessed the efficacy and tolerability of the cholinergic precursor choline alfoscerate (CA) in the treatment of cognitive impairment due to mild to moderate AD. …
Number of citations: 293 www.sciencedirect.com
SI Gavrilova, IV Kolykhalov… - Zhurnal Nevrologii i …, 2018 - europepmc.org
… [Clinical efficacy and safety of choline alfoscerate in the treatment of late-onset cognitive impairment]. … To study the efficacy and safety of cereton (choline alfoscerate) in the …
Number of citations: 12 europepmc.org
YH Kim, N Jeon, NK Je - 2023 - researchsquare.com
… Choline alfoscerate, a cholinergic precursor in the brain, improves dementia-related … Therefore, in this study, we aimed to investigate the utilization status of choline alfoscerate and …
Number of citations: 2 www.researchsquare.com
MH Min, JH Park, JH Hur, HC Shin… - Drug Design …, 2019 - Taylor & Francis
… of choline alfoscerate was launched in the market as a soft capsule, in which choline alfoscerate … The formulation strategy used in this study for develo** choline alfoscerate tablet was …
Number of citations: 7 www.tandfonline.com
A Ricci, E Bronzetti, JA Vega, F Amenta - Mechanisms of ageing and …, 1992 - Elsevier
… We have recently observed that treatment with choline alfoscerate counters the loss of … Choline alfoscerate is a precursor in the biosynthesis of several brain phospholipids [16,17]. …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.